3-Amino-4-phenoxybenzenesulfonic acid
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Overview
Description
3-Amino-4-phenoxybenzenesulfonic acid is an organic compound with the molecular formula C12H11NO4S. It is a derivative of benzenesulfonic acid, featuring an amino group at the 3-position and a phenoxy group at the 4-position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenoxybenzenesulfonic acid typically involves the following steps:
Nitration: The starting material, 4-phenoxyaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The final step involves sulfonation of the aromatic ring using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration are frequently employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-4-phenoxybenzenesulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonic acid groups play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The phenoxy group may also contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzenesulfonic acid: Similar structure but with a hydroxy group instead of a phenoxy group.
4-Amino-3-phenoxybenzenesulfonic acid: Similar structure but with the amino and phenoxy groups swapped.
3-Amino-4-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
3-Amino-4-phenoxybenzenesulfonic acid is unique due to the presence of both an amino group and a phenoxy group on the benzenesulfonic acid backbone. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3-amino-4-phenoxybenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYWPSVGLQPXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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